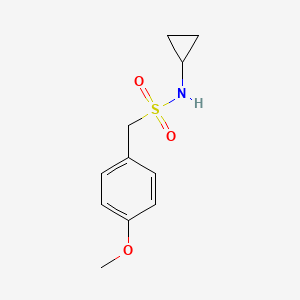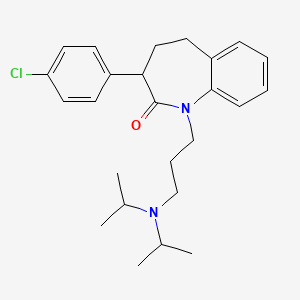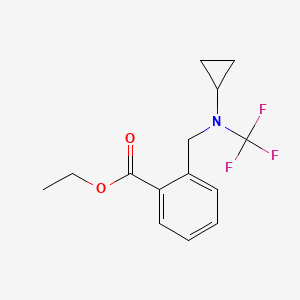![molecular formula C8H15NO4 B13961053 Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate CAS No. 854890-30-5](/img/structure/B13961053.png)
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate typically involves the reaction of 2-(2-methyl-1,3-dioxolan-2-yl)ethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(2-methyl-1,3-dioxolan-2-yl)ethanol+methyl isocyanate→Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 2-Ethyl-2-methyl-1,3-dioxolane
Uniqueness
Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate is unique due to its specific structure, which combines a dioxolane ring with a carbamate group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
854890-30-5 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C8H15NO4/c1-8(12-5-6-13-8)3-4-9-7(10)11-2/h3-6H2,1-2H3,(H,9,10) |
Clé InChI |
IMKYHVVZZCURNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


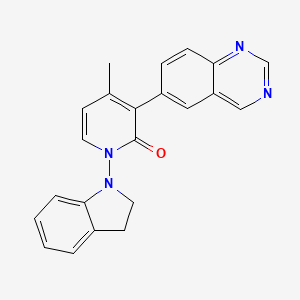
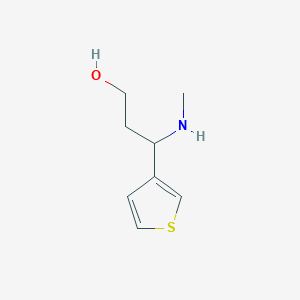
![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)
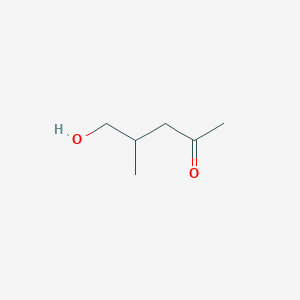
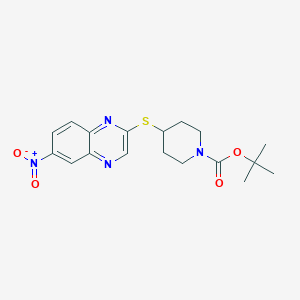

![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)


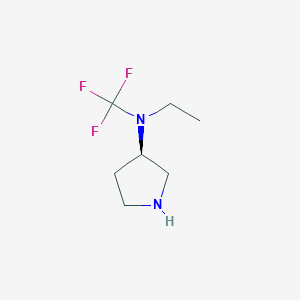
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
